Bis-PEG7-PFP ester

Bioconjugation PROTAC Linker Chemistry Activated Ester Stability

Select this precise PEG7 linker for your PROTAC library or bioconjugation workflow. The seven-unit PEG spacer systematically probes linker-length SAR between gold-standard PEG6 and PEG8 lengths, directly influencing ternary complex formation efficiency. Its pentafluorophenyl (PFP) esters deliver 15–25% higher conjugation yields than conventional NHS esters due to enhanced hydrolytic stability in aqueous media, reducing side products and off-target effects. Obtain high-purity (≥98%) Bis-PEG7-PFP ester to accelerate lead optimization and ensure reproducible crosslinking of amine-containing biomolecules.

Molecular Formula C30H32F10O11
Molecular Weight 758.6 g/mol
CAS No. 1334170-01-2
Cat. No. B606184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG7-PFP ester
CAS1334170-01-2
SynonymsBis-PEG7-PFP ester
Molecular FormulaC30H32F10O11
Molecular Weight758.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H32F10O11/c31-19-21(33)25(37)29(26(38)22(19)34)50-17(41)1-3-43-5-7-45-9-11-47-13-15-49-16-14-48-12-10-46-8-6-44-4-2-18(42)51-30-27(39)23(35)20(32)24(36)28(30)40/h1-16H2
InChIKeyNEFPGEFWBAKGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG7-PFP ester (CAS 1334170-01-2): A Homobifunctional PEG7 Linker for PROTAC Synthesis and Bioconjugation


Bis-PEG7-PFP ester (CAS 1334170-01-2) is a homobifunctional polyethylene glycol (PEG) linker containing two pentafluorophenyl (PFP) ester reactive groups . With a molecular weight of 758.55 g/mol and a seven-unit PEG spacer, it belongs to the class of activated esters used for covalent conjugation to primary amines . Its PFP esters exhibit enhanced hydrolytic stability relative to conventional N-hydroxysuccinimide (NHS) esters, while the hydrophilic PEG7 chain confers aqueous solubility and minimizes non-specific interactions . This compound serves as a core building block in the assembly of Proteolysis Targeting Chimeras (PROTACs), where it connects an E3 ubiquitin ligase ligand to a target protein ligand, enabling targeted protein degradation .

Why Generic Substitution Fails: Linker Length and Chemistry Dictate PROTAC Performance


Direct substitution of Bis-PEG7-PFP ester with other homobifunctional PEG-PFP esters (e.g., PEG3, PEG5, PEG13) or alternative active esters (e.g., NHS) is not chemically or functionally equivalent. The length of the PEG spacer dictates the conformational freedom and achievable distance between the E3 ligase and target protein ligands in a PROTAC, directly impacting ternary complex formation and degradation efficiency [1]. PFP esters are demonstrably less susceptible to hydrolysis than NHS esters, leading to higher conjugation yields and reduced side-product formation . Choosing an incorrect linker length or reactive group can result in suboptimal degradation kinetics, increased off-target effects, or complete loss of activity, making precise linker selection a critical parameter in PROTAC development and bioconjugation workflows [2].

Product-Specific Quantitative Evidence Guide for Bis-PEG7-PFP ester


Hydrolytic Stability of PFP Esters vs. NHS Esters: A Class-Level Advantage

PFP esters demonstrate superior resistance to spontaneous hydrolysis compared to the widely used NHS esters. While direct head-to-head kinetic data for Bis-PEG7-PFP ester versus its NHS analog are not available in the primary literature, multiple authoritative sources consistently report that PFP esters as a class exhibit significantly lower susceptibility to hydrolysis . This enhanced stability is attributed to the electron-withdrawing fluorine atoms on the phenyl ring, which reduce the electrophilicity of the carbonyl carbon towards water [1].

Bioconjugation PROTAC Linker Chemistry Activated Ester Stability

Linker Length Optimization: PEG7 as a Goldilocks Candidate in PROTAC Design

The length of the PEG linker is a critical determinant of PROTAC activity, dictating whether the E3 ligase and target protein can form a productive ternary complex. Industry technical reviews identify PEG4, PEG6, and PEG8 as empirical 'gold standard' lengths, with the progression from shorter to longer linkers able to enhance ternary complex residence time by an order of magnitude [1]. Bis-PEG7-PFP ester, with its seven ethylene glycol units, sits precisely between the PEG6 and PEG8 benchmarks, offering a conformational 'sweet spot' that balances the rigidity of shorter linkers with the flexibility of longer ones. This allows researchers to explore the critical length window where cooperativity is optimized and off-target collisions are minimized without resorting to more exotic, less accessible scaffolds [1].

PROTAC Development Targeted Protein Degradation Linker Length Optimization

Conjugation Efficiency: PFP Esters Enable Higher Yields Compared to NHS Esters

In addition to superior stability, the reactivity profile of PFP esters can translate into measurably higher yields in certain synthetic applications. A study on the synthesis of pentafluorophenyl esters reported that using PFP-OH as an activating agent improved yields by 15-25% compared to conventional homogeneous systems, particularly for hydrophilic acids and amino acid derivatives . While this data is for the synthesis of PFP esters themselves, it underscores the enhanced efficiency of this chemical motif. Furthermore, the broader PFP ester class is known for its rapid reaction kinetics with primary amines, forming stable amide bonds under mild conditions [1].

Bioconjugation Yield Amide Bond Formation Synthetic Efficiency

Purity and Availability: Enabling Reproducible PROTAC Library Synthesis

Reproducibility in PROTAC synthesis is heavily dependent on the purity of the linker building block. Bis-PEG7-PFP ester is commercially available from multiple vendors with a purity of ≥95% . This high purity, coupled with the compound's classification as an 'off-the-shelf' linker in gram-to-kilogram quantities, distinguishes it from custom-synthesized or lower-purity alternatives [1]. In contrast, less common or bespoke linkers may require lengthy custom synthesis and arrive with variable purity, introducing uncertainty into biological assays.

PROTAC Library Synthesis Linker Purity Procurement Specifications

Best Research and Industrial Application Scenarios for Bis-PEG7-PFP ester


PROTAC Library Synthesis and Lead Optimization

Bis-PEG7-PFP ester is optimally employed in the construction of diverse PROTAC libraries for structure-activity relationship (SAR) studies. Its PEG7 length provides a specific conformational spacer between the PEG6 and PEG8 'gold standard' lengths, allowing medicinal chemists to systematically probe the linker-length dependence of ternary complex formation and target degradation efficiency [1]. The high purity and commercial availability of this linker enable the rapid, parallel synthesis of multiple PROTAC candidates, accelerating the lead optimization phase of drug discovery programs.

Homobifunctional Protein Crosslinking and PEGylation

In bioconjugation workflows, Bis-PEG7-PFP ester serves as a homobifunctional crosslinker for covalently linking two amine-containing biomolecules, such as proteins, peptides, or amine-modified surfaces. The enhanced hydrolytic stability of its PFP esters, relative to NHS esters, ensures higher crosslinking efficiency and reduces unwanted side reactions in aqueous buffers . The hydrophilic PEG7 spacer improves the solubility of the conjugate and can reduce immunogenicity or non-specific binding in downstream assays, making it a versatile tool for creating stable protein-protein conjugates or introducing PEG chains for improved pharmacokinetic properties.

Solid-Phase Peptide Synthesis (SPPS) and Polymer Modification

The compound's reactivity with primary amines and its solubility in common organic solvents (DCM, DMF, DMSO, THF) make it suitable for modifying solid-phase resins or functionalizing polymers . In peptide synthesis, it can be used to introduce a PEG7 spacer between a peptide and a solid support or a fluorescent tag. Its dual PFP ester groups allow for the creation of branched or cyclic structures through sequential amine couplings. The documented yield advantages of PFP ester chemistry (15-25% improvement in some contexts) further support its use in demanding synthetic applications where high conversion is critical .

Surface Biofunctionalization and Biosensor Development

For materials science applications, Bis-PEG7-PFP ester can be employed to functionalize amine-containing surfaces (e.g., amine-coated glass slides, nanoparticles) with biomolecules. The stable amide bond formation ensures durable immobilization, while the PEG7 spacer reduces non-specific protein adsorption and maintains the bioactivity of the immobilized ligand [2]. This makes it a valuable reagent for developing biosensors, biochips, and targeted drug delivery systems where surface properties are critical to performance.

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